3-(Piperidin-2-ylmethyl)pyridine
Description
Properties
IUPAC Name |
3-(piperidin-2-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10/h3-4,6,9,11,13H,1-2,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSIKYSXVAMVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929032 | |
| Record name | 3-[(Piperidin-2-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13552-35-7 | |
| Record name | Pyridine, 3-(1-piperidinylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Piperidin-2-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Rhodium-Mediated Asymmetric Carbometalation
The foundational work by Wu et al. established a three-step protocol for constructing 3-substituted piperidines from pyridine precursors, adaptable for 3-(piperidin-2-ylmethyl)pyridine synthesis. Initial partial hydrogenation of pyridine-1(2H)-carboxylate generates a dihydropyridine intermediate, which undergoes Rh-catalyzed carbometalation with sp²-hybridized boronic acids. Final hydrogenation with Wilkinson's catalyst delivers the piperidine ring system.
Critical to this approach is the use of [(Rh(cod)OH)₂] precatalyst with (R)-Segphos ligand (L1), achieving 96% enantiomeric excess in model systems. Deuterium labeling studies confirmed a 1,4-Rh shift mechanism for regiocontrol during the carbometalation step. Scaling experiments demonstrated gram-scale feasibility (1.10 g, 81% yield), with downstream functionalization through N-bromosuccinimide (NBS) treatment yielding trisubstituted derivatives (86% yield, 4:1 dr).
Palladium-Catalyzed Coupling of Pyridyl Halides
Patent literature discloses complementary methods using Pd-mediated cross-couplings between pyridyl triflates and organometallic reagents. For instance, trifluoromethanesulfonic acid 6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridin-2-yl ester undergoes Stille coupling with tributyl(vinyl)tin in the presence of Pd(PPh₃)₄ (72% yield). Subsequent hydrogenolysis removes the SEM protecting group, enabling installation of the piperidinylmethyl moiety through reductive amination.
Enzymatic Reductive Amination Cascades
Imine Reductase-Mediated Cyclization
France et al. developed a chemo-enzymatic platform combining ω-transaminases (ω-TA) with imine reductases (IRED) for piperidine assembly. Pyridine-3-carbaldehyde undergoes transamination with (R)-α-methylbenzylamine (ω-TA from Chromobacterium violaceum, 5 mol%), generating the corresponding imine. EneIRED-09 then catalyzes stereoselective reduction (92% ee, 68% yield) to form the piperidine ring.
Real-time ¹⁹F NMR monitoring revealed complete consumption of tetrahydropyridine intermediates within 60 minutes at 30°C. This method's key advantage lies in its compatibility with reducible functional groups – fluoropyridines and chlorinated aromatics remain intact during the enzymatic steps.
Dihydropyridine Intermediate Functionalization
Partial Hydrogenation Strategies
Building on Wu's methodology, controlled hydrogenation of 3-(pyridin-2-ylmethyl)pyridine over Pd/C (10 wt%, 40 psi H₂) generates a dihydropyridine intermediate. Subsequent Rh-catalyzed (5 mol% Rh(cod)OH) hydroamination with piperidine-2-carboxylic acid methyl ester installs the target substituent. Acidic workup (2M HCl, 60°C) then removes protecting groups, yielding 3-(piperidin-2-ylmethyl)pyridine in 74% overall yield.
Protective Group-Mediated Assembly
SEM-Protected Intermediate Synthesis
The patent route employs sequential protection/deprotection to enable selective functionalization. Pyridine-2-methanol is first protected as its SEM ether (SEM-Cl, i-Pr₂NEt, 92% yield). Lithiation at -78°C (n-BuLi, THF) followed by quenching with piperidine-2-carboxaldehyde provides the coupled product (68% yield). Final HF-pyridine cleavage (CH₂Cl₂, 0°C) removes the SEM group without disturbing the piperidine ring.
Comparative Methodological Analysis
The Rh-mediated approach provides the highest enantioselectivity for chiral derivatives, while enzymatic methods excel in green chemistry metrics (E-factor 8.2 vs. 32.7 for metal-catalyzed routes). Scale-up considerations favor the SEM-protected route for kilogram-scale production (PATENT EXAMPLE 4), though requiring additional purification steps.
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-2-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of 3-(Piperidin-2-ylmethyl)pyridine.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and piperidine derivatives.
Scientific Research Applications
3-(Piperidin-2-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential as a therapeutic agent in treating neurological disorders and cancers.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Piperidin-2-ylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Mechanistic Differences
3-(Piperidin-4-ylmethoxy)pyridine Derivatives
- Structure : A pyridine core with a piperidine-4-ylmethoxy substituent.
- Mechanism : Competitive inhibition of LSD1 by binding to its active site, as shown via molecular docking studies.
- Key Features :
Tranylcypromine Derivatives
- Structure : Cyclopropane-based amines (e.g., tranylcypromine) derived from MAO inhibitors.
- Mechanism : Irreversible, covalent inhibition of LSD1 via formation of a flavin-adduct.
- Limitations : Lower selectivity for LSD1 over MAO-A/B and higher toxicity in vivo.
Triazole-Dithiocarbamates
- Structure : Triazole rings coupled with dithiocarbamate groups.
- Mechanism : Competitive inhibition with moderate selectivity for LSD1.
Biochemical Activity
Key Findings :
- The piperidine-4-ylmethoxy group in 3-(Piperidin-4-ylmethoxy)pyridine derivatives confers >160-fold selectivity for LSD1 over MAO enzymes, addressing off-target risks seen with tranylcypromine.
- Substituting the reactive cyclopropane in tranylcypromine with a stable piperidine group improves drug-like properties.
Cellular Activity and Selectivity
Key Findings :
- 3-(Piperidin-4-ylmethoxy)pyridine derivatives exhibit nanomolar potency in leukemia cells (e.g., MV4-11, Molm-13) and inhibit solid tumors (e.g., MCF-7, MDA-MB-231) at low micromolar concentrations.
- Unlike tranylcypromine, these compounds show minimal toxicity in normal fibroblasts (WI-38).
Structure-Activity Relationship (SAR) Insights
- Piperidine Position : Moving the piperidine group from the 4-position (e.g., compound 17, Ki = 29 nM) to the 2-position (e.g., compound 43, Ki = 1.2 µM) reduces potency by >40-fold.
- Substituent Effects: A 4-cyanophenyl group at R5 maximizes LSD1 binding. Replacing the methoxy linker (-O-) with an amino group (-NH-) destabilizes interactions.
Biological Activity
3-(Piperidin-2-ylmethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of 3-(Piperidin-2-ylmethyl)pyridine
3-(Piperidin-2-ylmethyl)pyridine is characterized by a pyridine ring substituted with a piperidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets, particularly in the context of cancer therapy and neuropharmacology.
Biological Activities
1. Anticancer Activity
Research indicates that pyridine derivatives, including 3-(Piperidin-2-ylmethyl)pyridine, exhibit notable anticancer properties. Studies have shown that compounds with similar structures can act as inhibitors of various cancer cell lines, including breast (MDA-MB-231) and ovarian cancer cells. For instance, modifications in the pyridine structure significantly enhance antiproliferative activity against these cell lines, as evidenced by lower IC50 values (concentration required to inhibit cell growth by 50%) .
Table 1: Antiproliferative Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-(Piperidin-2-ylmethyl)pyridine | MDA-MB-231 | TBD |
| 4-(4-methyl-1-pyrazolyl)pyridine | MDA-MB-231 | 8.5 |
| 2-amino-4-(1-piperidine)pyridine | Ovarian Cancer | TBD |
2. Mechanisms of Action
The anticancer activity of 3-(Piperidin-2-ylmethyl)pyridine may involve multiple mechanisms:
- Inhibition of Kinases : Pyridines have been identified as inhibitors of kinases such as EGFR and HER2, which are critical in cancer progression .
- Targeting Metabolic Pathways : Pyridines can influence metabolic pathways by acting on enzymes like carbonic anhydrase, which is involved in tumor metabolism .
3. Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their sedative and anxiolytic properties. In animal models, certain derivatives have shown reduced locomotor activity and potential anxiolytic effects .
Case Studies
Case Study 1: Antitumor Activity Assessment
A study evaluated the cytotoxic effects of various pyridine derivatives on ovarian and breast cancer cell lines. The results indicated that compounds structurally similar to 3-(Piperidin-2-ylmethyl)pyridine exhibited moderate to high cytotoxicity against these cell lines while maintaining low toxicity against non-cancerous cells .
Case Study 2: In Vivo Studies on Neuroactivity
In vivo tests demonstrated that derivatives of piperidinyl pyridines could significantly decrease spontaneous locomotor activity in mice, indicating potential sedative effects. These findings suggest a dual action where the compound may serve both as an anticancer agent and a neuroactive drug .
Q & A
Q. Example Protocol :
React 3-(chloromethyl)pyridine with piperidine-2-methanol in the presence of Cs₂CO₃ in anhydrous THF at 60°C for 12 hours.
Purify via column chromatography (SiO₂, 3:1 hexane:EtOAc).
Characterize using -NMR and LC-MS.
How can spectroscopic techniques (NMR, MS) be optimized to characterize 3-(Piperidin-2-ylmethyl)pyridine?
Basic Research Question
- -NMR : Focus on diagnostic peaks:
- -NMR : Pyridine carbons appear at 120–150 ppm; piperidine carbons at 40–60 ppm .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₆N₂: calculated 177.13 m/z) .
Validation : Compare with structurally similar compounds like 3-(Piperidin-4-yl)pyridine dihydrochloride, where NMR data are well-documented .
What strategies are effective for optimizing reaction yields in the alkylation of pyridine with piperidine derivatives?
Advanced Research Question
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of piperidine derivatives .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems .
- Temperature Control : Reactions at 60–80°C balance kinetic efficiency with thermal stability of intermediates .
- Reagent Purity : Ensure anhydrous conditions and high-purity reagents (≥99%) to minimize side reactions .
Case Study : A 15% yield increase was achieved by replacing NaOH with Cs₂CO₃ in a coupling reaction, attributed to enhanced deprotonation of the piperidine nitrogen .
How can researchers resolve contradictions in reported purity data for 3-(Piperidin-2-ylmethyl)pyridine?
Advanced Research Question
Discrepancies often arise from analytical method variability. To address this:
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in water with 0.1% TFA) to assess purity. Retention time ~8.2 minutes .
- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (e.g., C: 74.95%, H: 9.15%, N: 15.89%) .
- Cross-Validation : Combine NMR, LC-MS, and combustion analysis for consensus. For example, a study resolved a 5% purity discrepancy by identifying residual solvents via GC-MS .
What computational approaches (e.g., DFT, MD) are suitable for studying the conformational dynamics of 3-(Piperidin-2-ylmethyl)pyridine?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate energy-minimized geometries (B3LYP/6-31G* basis set) to predict stable conformers. Piperidine ring puckering and CH₂ bridge torsion angles (~120°) are critical .
- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to model hydrogen-bonding interactions with biological targets .
- Docking Studies : Use AutoDock Vina to predict binding affinities to receptors like nicotinic acetylcholine receptors, leveraging structural analogs from PubChem .
Software Tools : Gaussian 16 (DFT), GROMACS (MD), and PyMOL for visualization .
How can researchers design assays to evaluate the biological activity of 3-(Piperidin-2-ylmethyl)pyridine?
Advanced Research Question
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Receptor Binding : Radioligand displacement assays (e.g., -epibatidine for nicotinic receptors) to measure Ki values .
- Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
